

A Preliminary Toxicological Profile of DTPD-Quinone (DTPD-Q)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DTPD-Q**

Cat. No.: **B12373479**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DTPD-quinone (DTPD-Q), an oxidized derivative of the antioxidant N,N'-di(o-tolyl)-p-phenylenediamine (DTPD), is an emerging compound of interest due to its detection in various environmental matrices, including roadway runoff, indoor dust, and consumer products made from recycled tire rubber.[1][2][3] This technical guide provides a preliminary overview of the toxicological profile of **DTPD-Q** based on available preliminary studies. The current data suggests a lower acute aquatic toxicity for **DTPD-Q** compared to other p-phenylenediamine (PPD) quinones like 6PPD-Q. However, in vitro studies indicate potential for cellular toxicity through mechanisms such as the production of reactive oxygen species (ROS) and inhibition of critical cellular processes like clathrin-mediated endocytosis.[1] Further comprehensive toxicological evaluation is warranted to fully characterize its potential risks to human health and the environment.

Chemical Identity

Parameter	Value
Chemical Name	2,5-bis[(2-methylphenyl)amino]-2,5-cyclohexadiene-1,4-dione
Synonyms	DTPD-quinone, 2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione
CAS Number	252950-56-4
Molecular Formula	C ₂₀ H ₁₈ N ₂ O ₂
Molecular Weight	318.4 g/mol

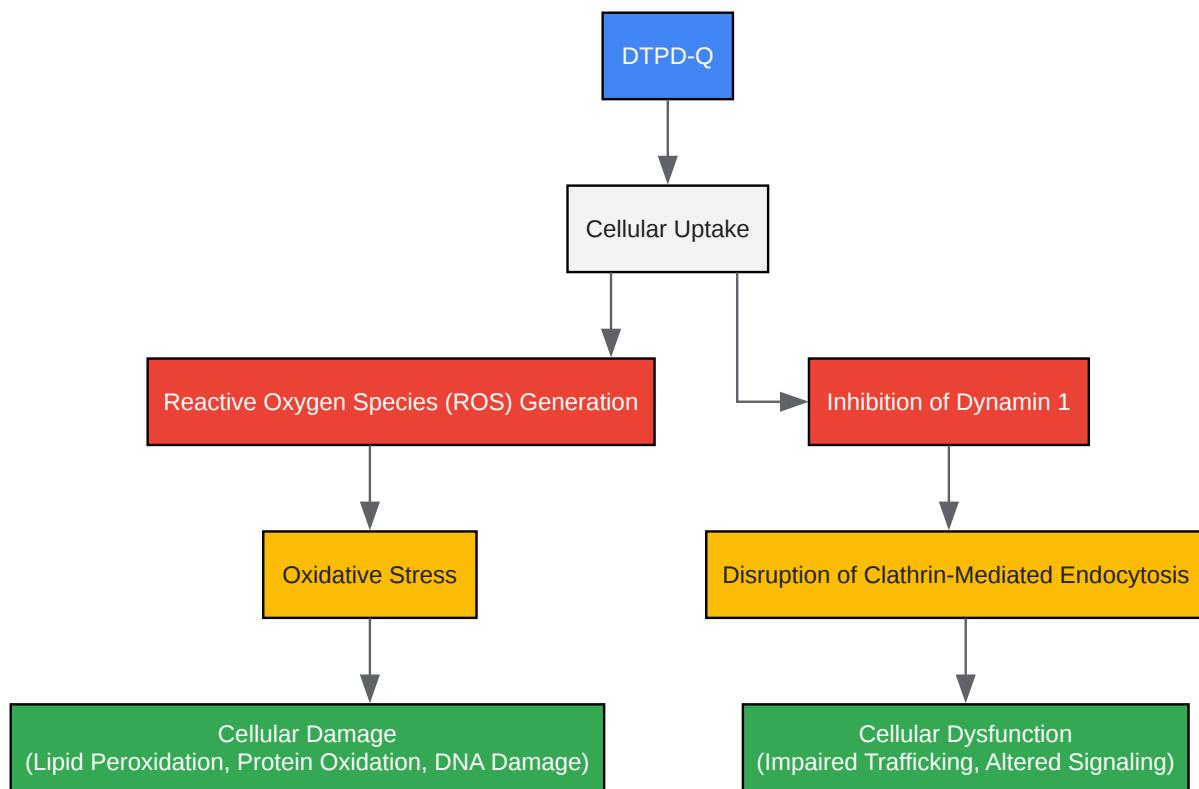
Acute Toxicity

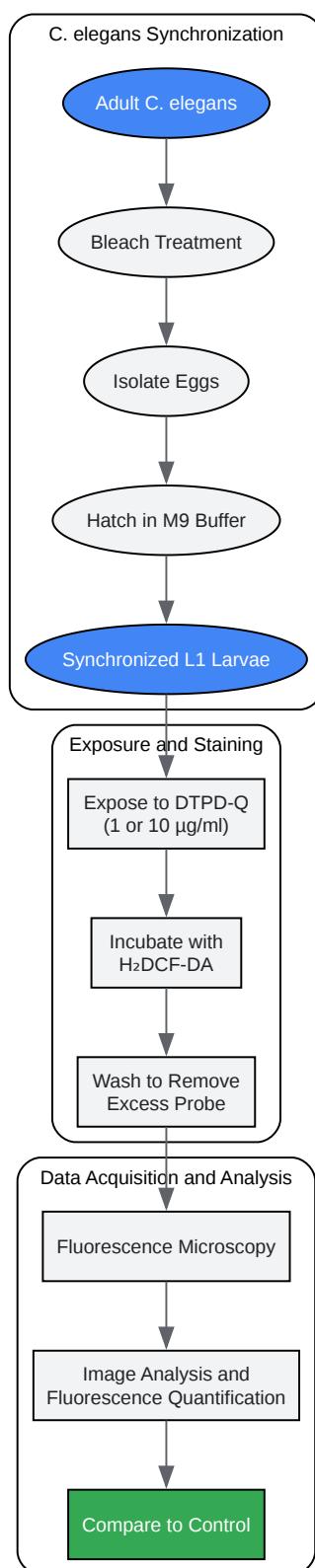
Preliminary studies on the acute toxicity of **DTPD-Q** have primarily focused on aquatic organisms. The available data indicates that **DTPD-Q** is less acutely toxic to some aquatic species compared to other PPD-quinones, such as 6PPD-Q.

Table 1: Acute Aquatic Toxicity of **DTPD-Q** and Related Compounds

Species	Compound	Endpoint	Value	Reference
Vibrio fischeri (aquatic bacterium)	DTPD-Q	EC ₅₀	1.98 mg/L	[1]
Vibrio fischeri	DTPD	EC ₅₀	< 1.98 mg/L (more toxic)	[1]
Rainbow Trout (Oncorhynchus mykiss)	DPPD-Q	96h LC ₅₀	> 50 µg/L (no toxicity observed)	[4]
Rainbow Trout (Oncorhynchus mykiss)	6PPD-Q	96h LC ₅₀	0.35 µg/L	[4]

In Vitro Toxicity and Mechanistic Insights


In vitro studies have begun to elucidate the potential mechanisms of **DTPD-Q** toxicity at a cellular level. These studies suggest that **DTPD-Q** can induce oxidative stress and interfere with essential cellular trafficking pathways.


Table 2: In Vitro Effects of **DTPD-Q**

Assay/Model	Endpoint	Result	Concentration	Reference
Dynamin 1 Inhibition Assay	IC ₅₀	273 μM	273 μM	[1]
Clathrin-Mediated Endocytosis in U2OS cells	IC ₅₀	120 μM	120 μM	[1]
Caenorhabditis elegans	Intestinal Permeability	Increased	1 or 10 μg/ml	[1]
Caenorhabditis elegans	Reactive Oxygen Species (ROS) Production	Increased	1 or 10 μg/ml	[1]

Proposed Mechanism of Action

While specific signaling pathways for **DTPD-Q** are not yet fully characterized, the available data, along with information from related quinone compounds, suggests a potential mechanism involving the induction of oxidative stress. The generation of reactive oxygen species (ROS) can lead to a cascade of cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[5] Furthermore, its inhibitory effect on dynamin 1 and clathrin-mediated endocytosis points to a disruption of cellular transport and signaling processes.[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants and p-Phenylenediamine Quinones to Residents: Evidence from External and Internal Exposure as Well as Hepatotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Preliminary Toxicological Profile of DTPD-Quinone (DTPD-Q)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12373479#toxicological-profile-of-dtpd-q-in-preliminary-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com